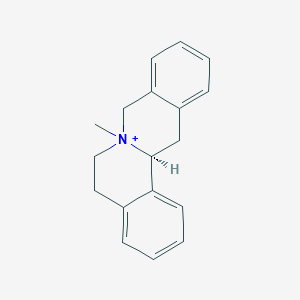![molecular formula C23H23N3O3 B1263891 (15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)
(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-3844 is a member of beta-carbolines.
Scientific Research Applications
Chemical Structure and Stereochemistry
A study by Nisar et al. (2010) detailed the stereochemistry and complete NMR spectroscopic data of similar cyclopeptide alkaloids, providing insights into their structural intricacies and potential for diverse applications in scientific research, including pharmacology and synthetic chemistry Nisar et al., 2010.
Reactivity and Stability Studies
Benati et al. (1991) explored the thermal reactivity of triazolines, which could inform the stability and reactivity of the compound under different temperature and solvent conditions, relevant for both synthetic and analytical chemistry Benati et al., 1991.
Methyl Rearrangement Research
Research by Handelsman-Benory et al. (2000) on methyl rearrangement in triazines provides insights into similar processes that could occur in the specified compound, relevant for understanding its behavior under various conditions and its potential applications Handelsman-Benory et al., 2000.
Synthetic Applications
The work by Bull and Bischofberger (1983) on the synthesis of related steroid compounds sheds light on synthetic methodologies that could be adapted for the synthesis of (15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione, particularly in the context of pharmaceutical research Bull & Bischofberger, 1983.
Chiral Separation and Modeling
Ali et al. (2020) conducted chiral resolution studies on compounds with similar structures, which could be pertinent for resolving stereoisomers of the compound , a key aspect in the development of enantiomerically pure pharmaceuticals Ali et al., 2020.
Stereochemical Analysis and NMR Studies
Mikhal’chuk et al. (2007) explored the stereochemistry of similar compounds, which can be critical in understanding the physical and chemical properties of (15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione for applications in material science and drug design Mikhal’chuk et al., 2007.
Conformational Analysis
Wang et al. (2011) conducted a study on a compound with similar features, providing valuable information on the conformational aspects, which is crucial for understanding the compound’s interactions in biological systems and potential pharmaceutical applications Wang et al., 2011.
properties
Product Name |
(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
|---|---|
Molecular Formula |
C23H23N3O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O3/c1-23(2)20-16(15-9-5-6-10-17(15)24-20)12-18-21(27)25(22(28)26(18)23)13-14-8-4-7-11-19(14)29-3/h4-11,18,24H,12-13H2,1-3H3/t18-/m1/s1 |
InChI Key |
WHJOFSJBUCQZAT-GOSISDBHSA-N |
Isomeric SMILES |
CC1(C2=C(C[C@H]3N1C(=O)N(C3=O)CC4=CC=CC=C4OC)C5=CC=CC=C5N2)C |
Canonical SMILES |
CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=CC=C4OC)C5=CC=CC=C5N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



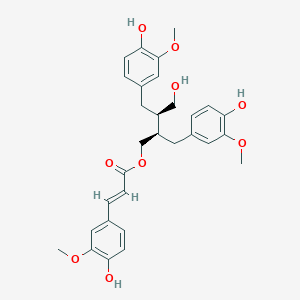

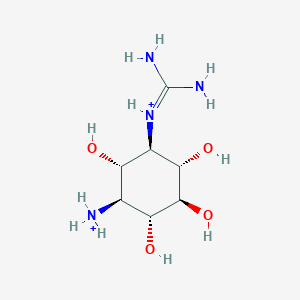
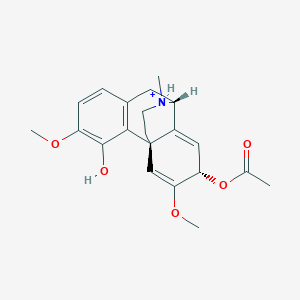

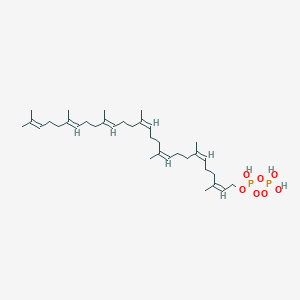
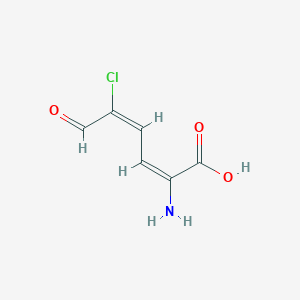
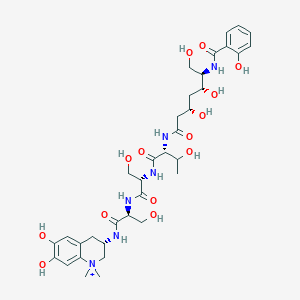
![N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1263820.png)
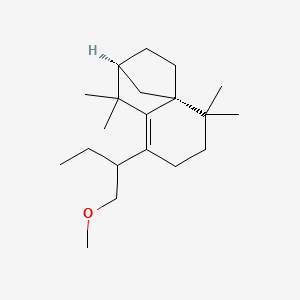
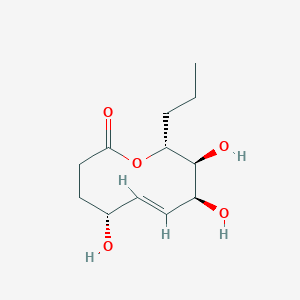

![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1263829.png)
